Propionic acid, 3-ethylphenyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3-ethylphenyl) propanoate |
InChI |
InChI=1S/C11H14O2/c1-3-9-6-5-7-10(8-9)13-11(12)4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
IHWMLAOSOIZYLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC(=O)CC |
Origin of Product |
United States |
Synthetic Methodologies for Propionic Acid, 3 Ethylphenyl Ester and Analogous Esters
Direct Esterification Approaches
The most conventional method for synthesizing propionic acid, 3-ethylphenyl ester is through the direct esterification of 3-ethylphenol (B1664133) with either propionic acid or its more reactive derivative, propionic anhydride (B1165640). This approach is a cornerstone of ester synthesis, relying on the nucleophilic attack of the hydroxyl group of the phenol (B47542) on the carbonyl carbon of the carboxylic acid or anhydride.
Catalytic Systems for Esterification (e.g., Acid Catalysis)
Direct esterification between a phenol and a carboxylic acid is typically a slow, equilibrium-limited process. masterorganicchemistry.com To achieve practical reaction rates and high yields, the use of a catalyst is essential.
Acid Catalysis : Strong mineral acids such as sulfuric acid and hydrochloric acid are common catalysts. anokaramsey.edu They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenol. Phosphorous acid has also been identified as an effective catalyst for the esterification of phenols, producing esters of high purity. google.com
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the esterification. rsc.org DCC activates the carboxylic acid, and the reaction proceeds through intermediates like symmetric anhydrides, which are then attacked by the phenol. rsc.org This method can be advantageous as it does not require strong acidic conditions.
Anhydride-Based Methods : The use of pivalic anhydride in the presence of sodium thiosulfate (B1220275) has been shown to be an effective method for the esterification of phenols with carboxylic acids. arkat-usa.org This process involves the in-situ generation of a mixed anhydride, which is a highly reactive acylating agent. arkat-usa.org
Reaction Conditions and Optimization Parameters
The efficiency of direct esterification is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the molar ratio of reactants.
Temperature : Esterification reactions are generally performed at elevated temperatures to increase the reaction rate. For instance, a method for preparing phenyl esters suggests temperatures ranging from 70°C to 135°C. google.com In some solvent-free and catalyst-free systems using acetic anhydride, 120°C has been identified as the optimal temperature for the esterification of substituted phenols. jetir.org
Solvent : The choice of solvent can influence the reaction equilibrium and rate. Aprotic solvents such as acetonitrile, as well as various hydrocarbons and ethers, are often employed. google.com In some cases, solvent-free conditions are utilized, which can offer environmental and economic benefits. jetir.orgrsc.org
Reactant Ratio : To shift the equilibrium towards the product side, it is common to use an excess of one of the reactants, typically the less expensive one. masterorganicchemistry.com For the synthesis of phenyl esters, a slight molar excess of the acid halide and phenol relative to the carboxylic acid may be used. google.com
The following table summarizes the impact of various parameters on ester synthesis:
| Parameter | Effect on Reaction | Typical Conditions |
| Temperature | Increases reaction rate. | 70°C - 150°C google.comresearchgate.net |
| Catalyst | Increases reaction rate by activating the carboxylic acid. | Sulfuric acid, Phosphorous acid, DCC anokaramsey.edugoogle.comrsc.org |
| Reactant Ratio | An excess of one reactant can drive the equilibrium toward the product. | 10-fold excess of alcohol can lead to >95% yield. masterorganicchemistry.com |
| Solvent | Can affect reaction rate and equilibrium. | Aprotic solvents (e.g., acetonitrile) or solvent-free. google.comjetir.org |
| Water Removal | Shifts equilibrium to favor ester formation. | Azeotropic distillation, use of a vacuum. google.comrsc.org |
Yield Enhancement Strategies in Ester Synthesis
Given that esterification is a reversible reaction, several strategies are employed to maximize the yield of the desired ester.
Removal of Water : The removal of water, a byproduct of the reaction, is a crucial strategy to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. This can be achieved through methods such as azeotropic distillation with a suitable solvent (e.g., xylene) or by carrying out the reaction under a vacuum. google.comrsc.orggoogle.com
Use of Reactive Acylating Agents : Instead of using propionic acid directly, more reactive derivatives like propionic anhydride or propionyl chloride can be used. These reagents react more readily with 3-ethylphenol, often leading to higher yields in shorter reaction times. The reaction with an acid anhydride, for example, avoids the production of water as a byproduct.
Catalyst Optimization : The selection and concentration of the catalyst play a significant role. For instance, zinc-exchanged montmorillonite (B579905) nanoclay has shown high catalytic activity in the deprotection of phenylacetates, a related reaction, suggesting its potential in esterification. jetir.org
Alternative Synthetic Routes for Phenyl-Substituted Propanoates
Beyond direct esterification, other synthetic methodologies can be employed to produce this compound and its analogs.
Transesterification Processes for Ester Formation
Transesterification is another powerful method for synthesizing esters. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst. For the synthesis of this compound, one could react an alkyl propionate (B1217596) (e.g., methyl propionate or ethyl propionate) with 3-ethylphenol. This reaction is also an equilibrium process and is typically catalyzed by either an acid or a base. The equilibrium can be shifted in favor of the desired product by using a large excess of 3-ethylphenol or by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) by distillation.
Coupling Reactions Involving Phenyl and Propanoate Moieties
The formation of "this compound" and similar aromatic esters primarily involves the coupling of a phenolic moiety with a propanoate source. Several established methods can be employed for this transformation, with the choice often depending on factors such as substrate reactivity, desired scale, and economic viability.
One of the most fundamental and widely used methods is Fischer-Speier esterification . This acid-catalyzed reaction involves the direct condensation of a carboxylic acid with an alcohol. In the context of our target molecule, this would entail the reaction of 3-ethylphenol with propionic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. chemguide.co.ukceon.rslibretexts.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one) is used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. chemguide.co.ukdoubtnut.com
A related and often more reactive alternative involves the use of a propanoic acid derivative , such as propionyl chloride or propanoic anhydride. These reagents readily react with phenols to form the corresponding esters. The reaction of an acyl chloride with an alcohol is typically vigorous and produces hydrogen chloride as a byproduct. libretexts.org The use of propanoic anhydride offers a less aggressive alternative, yielding propanoic acid as a byproduct. chemguide.co.ukreactory.app The reactivity of phenols in these reactions can be enhanced by converting them to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide (B78521). libretexts.org
For instance, the synthesis of phenyl propanoate can be achieved by reacting phenol with propanoic anhydride. reactory.app This principle is directly applicable to the synthesis of "this compound" by substituting phenol with 3-ethylphenol.
Another approach involves transesterification , where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alcohol component. For example, methyl propionate could be reacted with 3-ethylphenol to yield "this compound" and methanol.
A specific example for a structurally similar compound, ethyl 3-(3-aminophenyl)propanoate, involves a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of a nitro group and simultaneous esterification using stannous chloride in ethanol. nih.gov This highlights that multi-step sequences can also be employed to construct the final ester product from different starting materials.
The following table summarizes the key reactants and general conditions for these coupling reactions:
| Method | Phenyl Moiety Source | Propanoate Moiety Source | Typical Catalyst/Conditions | Byproducts |
| Fischer-Speier Esterification | 3-Ethylphenol | Propionic acid | Concentrated H₂SO₄, heat, removal of water | Water |
| Acyl Chloride Reaction | 3-Ethylphenol | Propionyl chloride | Room temperature or gentle heating | Hydrogen chloride |
| Acid Anhydride Reaction | 3-Ethylphenol | Propanoic anhydride | Gentle heating, optional base (e.g., pyridine) | Propionic acid |
| Transesterification | 3-Ethylphenol | Methyl propionate (or other alkyl propionate) | Acid or base catalyst, heat | Methanol (or other alcohol) |
Stereoselective and Enantioselective Synthesis Approaches (if applicable to chiral analogues)
While "this compound" itself is not chiral, the principles of stereoselective synthesis are highly relevant for the preparation of chiral analogues, which may possess unique biological or material properties. Chiral esters can be synthesized using several strategies, with enzymatic resolutions being a particularly powerful and green approach.
Kinetic resolution and dynamic kinetic resolution (DKR) are prominent methods for obtaining enantiomerically enriched esters. These processes often utilize lipases, which are enzymes that can selectively catalyze the esterification or transesterification of one enantiomer of a racemic alcohol or acid over the other. orgsyn.org
In a typical kinetic resolution, a racemic alcohol is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme preferentially acylates one enantiomer, leaving the other enantiomer unreacted. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. orgsyn.org
Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation by incorporating a racemization catalyst that continuously interconverts the less reactive enantiomer into the more reactive one. This allows for the theoretical conversion of 100% of the starting racemate into a single enantiomer of the product. A common approach combines a lipase for the stereoselective acylation with a metal catalyst (often based on ruthenium) for the in-situ racemization of the alcohol substrate. patsnap.com
For example, chiral secondary alcohols can be efficiently resolved to their corresponding enantiopure acetates with high yields and enantiomeric excesses using a combination of a lipase and a ruthenium catalyst. patsnap.com This methodology could be adapted for the synthesis of chiral analogues of "this compound" by starting with a chiral substituted phenol or a chiral propionic acid derivative.
The following table outlines the key components of these stereoselective methods:
| Method | Key Components | Principle | Maximum Theoretical Yield |
| Kinetic Resolution | Racemic substrate, Lipase, Acyl donor | Selective enzymatic reaction of one enantiomer. | 50% |
| Dynamic Kinetic Resolution | Racemic substrate, Lipase, Acyl donor, Racemization catalyst (e.g., Ru-based) | Selective enzymatic reaction combined with in-situ racemization of the unreactive enantiomer. | 100% |
Industrial Scale-Up Considerations and Process Intensification
The transition from laboratory-scale synthesis to industrial production of esters like "this compound" necessitates a focus on process efficiency, safety, and sustainability. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.
For esterification reactions, a key challenge is overcoming the equilibrium limitations. On an industrial scale, this is often addressed through reactive distillation . In this approach, the reaction and separation (distillation) are carried out simultaneously in a single unit. As the ester is formed, it is continuously removed from the reaction zone, thereby shifting the equilibrium towards the product side and leading to higher conversions. doubtnut.com For instance, the production of ethyl propionate has been demonstrated with high yields using a distillation tower reactor with a solid acid catalyst. chemicalbook.com
The choice of catalyst is another critical factor. While homogeneous catalysts like sulfuric acid are effective, they can be corrosive and difficult to separate from the product, leading to waste generation. google.com The use of heterogeneous catalysts , such as ion-exchange resins or zeolites, offers significant advantages in an industrial setting. google.com These solid catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused, making the process more environmentally friendly and cost-effective.
Further process intensification can be achieved through the use of enabling technologies such as ultrasound and microwave irradiation . These techniques can enhance reaction rates and reduce reaction times by providing efficient energy transfer. orgsyn.org
Key considerations for the industrial scale-up of "this compound" synthesis would include:
Reactor Design: Moving from batch reactors to continuous systems like reactive distillation columns to improve efficiency and throughput.
Catalyst Selection: Preferential use of heterogeneous catalysts for ease of separation and reuse.
Separation and Purification: Efficient distillation or crystallization methods to isolate the final product of high purity. reactory.app
Solvent Management: Minimizing solvent use or employing greener solvents. In some cases, one of the reactants, like an excess of the alcohol, can also serve as the solvent.
Energy Efficiency: Implementing energy-saving technologies like microwave or ultrasound-assisted synthesis.
By carefully considering these factors, the synthesis of "this compound" and its analogues can be optimized for large-scale, efficient, and sustainable production.
Reaction Chemistry and Mechanistic Studies of Propionic Acid, 3 Ethylphenyl Ester and Its Analogues
Hydrolysis Mechanisms of Esters
Ester hydrolysis is a fundamental reaction in organic chemistry where an ester is cleaved into a carboxylic acid and an alcohol. chemguide.co.uk This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis Kinetics and Equilibrium
The acid-catalyzed hydrolysis of esters like propionic acid, 3-ethylphenyl ester is a reversible process. chemguide.co.uk The reaction is typically carried out by heating the ester with a dilute acid, such as hydrochloric acid or sulfuric acid, which acts as a catalyst. chemguide.co.uk The presence of a large excess of water helps to shift the equilibrium towards the products, namely propionic acid and 3-ethylphenol (B1664133). chemguide.co.uk
The mechanism of acid-catalyzed hydrolysis for phenyl-substituted aliphatic esters has been a subject of study. acs.org Generally, it proceeds through a nucleophilic acyl substitution pathway. The initial step involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (or phenol (B47542) in this case) regenerates the acid catalyst and yields the carboxylic acid.
For certain esters, particularly those with tertiary alkyl groups, an alternative SN1 mechanism can occur, where the cleavage of the C-O bond leads to a stable carbocation. chemistrysteps.com However, for primary and secondary esters like 3-ethylphenyl propanoate, the bimolecular acyl-oxygen fission (A_AC_2) mechanism is more common.
Base-Catalyzed Saponification Kinetics
Base-catalyzed hydrolysis, also known as saponification, is a widely used method for cleaving esters. chemguide.co.ukyoutube.com Unlike acid-catalyzed hydrolysis, this reaction is irreversible. chemguide.co.ukkhanacademy.org The ester is typically heated with a strong base, such as sodium hydroxide (B78521). chemguide.co.uk
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.commasterorganicchemistry.com This is followed by the elimination of the alkoxide (or phenoxide) leaving group. The resulting carboxylic acid is then deprotonated by the strong base present in the reaction mixture to form a carboxylate salt. youtube.commasterorganicchemistry.com This final acid-base step drives the reaction to completion. khanacademy.org To obtain the free carboxylic acid, an acidic workup is required to protonate the carboxylate salt. masterorganicchemistry.com
The rate of saponification is influenced by the structure of the ester. The reaction is generally a second-order process, being first order in both the ester and the hydroxide ion.
Influence of Substituents on Hydrolysis Rates
The rate of both acid and base-catalyzed hydrolysis is significantly affected by the nature of the substituents on both the acyl and the phenyl portions of the ester.
Electronic Effects: Electron-withdrawing groups on the phenyl ring increase the rate of hydrolysis. This is because they make the carbonyl carbon more electrophilic and stabilize the negative charge that develops on the oxygen atom in the transition state of the rate-determining step. Conversely, electron-donating groups decrease the rate of hydrolysis. researchgate.net For instance, the hydrolysis of p-nitrophenyl acetate (B1210297) is significantly faster than that of phenyl acetate due to the electron-withdrawing nitro group. epa.gov
Steric Effects: The steric hindrance around the reaction center can slow down the rate of hydrolysis. epa.gov Bulky substituents on either the acyl group or near the ester linkage on the phenyl ring can impede the approach of the nucleophile (water or hydroxide ion), thus decreasing the reaction rate. epa.gov For example, the hydrolysis rate of esters generally follows the order Me ≈ Et > i-Pr >> t-Bu for the alkoxy group, indicating the significant influence of steric bulk.
Leaving Group Ability: In base-catalyzed hydrolysis, the pKa of the corresponding phenol (the conjugate acid of the leaving group) is a crucial factor. A better leaving group is a weaker base, which corresponds to a stronger conjugate acid (lower pKa). Therefore, substituents that increase the acidity of the phenol will increase the rate of saponification.
The Hammett equation is often used to quantify the effect of substituents on the reaction rates of aromatic compounds, including the hydrolysis of phenyl esters. researchgate.net The reaction constant (ρ) provides a measure of the sensitivity of the reaction to substituent effects. For the alkaline hydrolysis of para-substituted phenyl benzoates, the Hammett relationship is precisely followed. researchgate.net
Reactions with Nucleophiles (excluding biological dosage/administration)
Apart from hydrolysis, the ester group in this compound can react with other nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution mechanism.
For example, esters can react with amines (ammonolysis) to form amides. In this reaction, the amine acts as the nucleophile, attacking the carbonyl carbon and displacing the phenoxide group. The reactivity of the ester towards nucleophiles is enhanced by electron-withdrawing groups on the phenyl ring.
Esters can also undergo transesterification, where the alkoxy or aryloxy group is exchanged with another alcohol in the presence of an acid or base catalyst. For this compound, reaction with a different alcohol would lead to the formation of a new ester of propionic acid and 3-ethylphenol.
Furthermore, organometallic reagents such as Grignard reagents and organolithium compounds can react with esters. These strong nucleophiles add twice to the ester, first displacing the phenoxide group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup.
Reactions with Electrophiles
The primary sites for electrophilic attack on this compound are the aromatic ring and the oxygen atoms of the ester group.
The ethyl group and the propionyloxy group on the phenyl ring are both ortho-, para-directing activators for electrophilic aromatic substitution. However, the ester group itself can be susceptible to reaction with strong electrophiles. For instance, strong acids can protonate the carbonyl oxygen, which is the initial step in acid-catalyzed hydrolysis.
Electrophilic substitution on the aromatic ring, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, would be directed to the positions ortho and para to the ethyl and propionyloxy groups. The presence of two activating groups can lead to a mixture of products, and the regioselectivity will depend on the specific reaction conditions and the nature of the electrophile.
Oxidation and Reduction Pathways
The ester functional group is generally resistant to oxidation under mild conditions. However, the aromatic ring and the ethyl substituent can be oxidized under more vigorous conditions. For example, strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the ethyl group to a carboxylic acid group.
The ester group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction cleaves the ester and reduces the acyl portion to a primary alcohol. In the case of this compound, reduction with LiAlH4 would yield propan-1-ol and 3-ethylphenol. The ester is cleaved at the acyl-oxygen bond.
Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.
Polymerization Tendencies and Stability (if applicable to the compound class)
While specific studies on the polymerization of this compound are not extensively documented, the potential for oligomerization and the general stability of this class of compounds can be inferred from research on its analogues. Esters of propenoic acid, which share structural similarities, have been observed to form complex mixtures of oligomeric materials under certain reactive conditions, such as in the presence of strong acids like trifluoromethanesulfonic acid (TfOH) or Lewis acids like aluminum chloride (AlCl₃). mdpi.comresearchgate.net For instance, reactions of 3-(furan-2-yl)propenoic acid and its esters can lead to the formation of trimeric and tetrameric compounds. researchgate.net
The stability of phenyl esters is a key factor in their application. Analogous compounds, such as those used as polymer stabilizers, are designed to have low volatility and maintain their chemical integrity at high temperatures, which are typical during the processing and molding of plastics. wikipedia.org The linkage of phenolic structures, similar to the 3-ethylphenyl group, contributes to this stability. wikipedia.org The general physical properties of a closely related compound, phenyl propionate (B1217596), also provide insight into its stability under various conditions. thegoodscentscompany.comnih.gov
Computational Prediction of Reaction Pathways and Energy Barriers
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides significant insights into the reaction mechanisms and energetics of compounds like this compound, especially when experimental data is limited. mdpi.comresearchgate.net Such studies can predict plausible reaction pathways and the energy barriers associated with them.
In more complex scenarios, like the recombination reactions of phenyl radicals with other molecules, computational studies have been used to construct detailed potential energy surfaces (PES). rsc.org For example, the study of the phenyl + propargyl radical recombination has elucidated various unimolecular and bimolecular products, including the formation of species like 3-phenyl-1-propyne (B125596) and phenylallene. rsc.org These studies involve high-level calculations to determine the energies of reactants, intermediates, transition states, and products. The energy values are typically given relative to the initial reactants. rsc.org
Theoretical kinetic calculations can also be employed to determine rate constants for different reaction channels across a range of temperatures and pressures. rsc.orgnih.gov For instance, in the reaction of the phenyl radical with propyne, theoretical calculations have been used to reproduce experimental rate constants and to predict the branching ratios of different products. nih.govresearchgate.net These computational approaches are invaluable for building kinetic models for complex chemical systems. nih.gov
Advanced Spectroscopic and Analytical Characterization of Propionic Acid, 3 Ethylphenyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Propionic acid, 3-ethylphenyl ester, both one-dimensional and two-dimensional NMR experiments are employed to map out the proton and carbon frameworks.
¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in its structure. The aromatic protons on the 3-ethylphenyl ring typically appear in the downfield region, generally between δ 7.0 and 7.5 ppm. The specific chemical shifts and splitting patterns of these protons provide information about their substitution pattern on the benzene (B151609) ring.
The aliphatic protons of the propionate (B1217596) and ethyl groups resonate at higher field strengths. The quartet and triplet signals characteristic of the ethyl group of the propionate moiety are expected, as are the signals for the ethyl group attached to the phenyl ring.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 7.5 | Multiplet |
| O-CH₂ (propionate) | ~ 4.1 | Quartet |
| CH₂ (ethyl on ring) | ~ 2.6 | Quartet |
| CH₃ (propionate) | ~ 1.2 | Triplet |
| CH₃ (ethyl on ring) | ~ 1.2 | Triplet |
This table presents predicted ¹H NMR chemical shifts based on typical values for similar structural motifs.
¹³C NMR Spectral Analysis and Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, typically around 170-180 ppm. The aromatic carbons also have distinct chemical shifts, which can be assigned based on their electronic environment and substitution. chemicalbook.com
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| C=O (Ester) | 170 - 180 |
| Aromatic Carbons | 120 - 150 |
| O-CH₂ (propionate) | 60 - 70 |
| CH₂ (ethyl on ring) | ~ 29 |
| CH₂ (propionate) | ~ 28 |
| CH₃ (ethyl on ring) | ~ 15 |
| CH₃ (propionate) | ~ 9 |
This table presents predicted ¹³C NMR chemical shifts based on typical values for similar structural motifs. chemicalbook.comdocbrown.infohmdb.ca
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are invaluable. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the spin systems of the ethyl and propionate groups. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the propionate group and the 3-ethylphenyl ring, for instance, by observing a correlation between the O-CH₂ protons of the propionate and the carbonyl carbon, as well as with the aromatic carbon atom attached to the ester oxygen. sdsu.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. researchgate.netresearchgate.net
A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. docbrown.info Additionally, the spectrum will show C-O stretching vibrations, typically in the range of 1000-1300 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and propionate groups will appear just below 3000 cm⁻¹. researchgate.netdocbrown.info
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | 1735 - 1750 (strong) |
| C-O (Ester) | 1000 - 1300 |
| Aromatic C-H | > 3000 |
| Aromatic C=C | 1450 - 1600 |
| Aliphatic C-H | < 3000 |
This table summarizes the expected key IR absorption bands for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₄O₂. nist.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₁H₁₄O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. The molecular weight of this compound is 178.2277 g/mol . nist.gov
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 178. Subsequent fragmentation would lead to characteristic fragment ions. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. For this specific ester, key fragments could include ions corresponding to the 3-ethylphenoxyl radical and the propionyl cation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This powerful method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
In a typical GC-MS analysis, the ester is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its initial identification. For instance, in the analysis of fatty acid ethyl esters, different esters will have distinct retention times allowing for their separation and individual analysis. researchgate.net
Upon exiting the GC column, the separated molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The NIST WebBook provides the molecular formula of this compound as C11H14O2 and a molecular weight of 178.2277 g/mol , which would correspond to the parent ion peak in its mass spectrum. nist.gov The fragmentation pattern provides structural information, further confirming the identity of the compound. For complex samples, such as plant extracts, GC-MS analysis often involves a derivatization step, like silylation, to make non-volatile compounds more amenable to analysis. jmaterenvironsci.com
The purity of a sample of this compound can be determined by the presence of a single major peak in the gas chromatogram. Any impurities will appear as additional peaks, which can then be identified by their respective mass spectra.
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for the analysis of non-volatile or thermally sensitive compounds. While this compound is amenable to GC, HPLC can also be employed for its purity assessment. In HPLC, the sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A detector, such as a UV-Vis detector, is used to monitor the eluting compounds. The purity of the ester is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. While specific HPLC methods for this compound are not detailed in the provided results, the general principle of using HPLC for purity assessment of similar compounds is well-established. sigmaaldrich.com
Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is a robust method for the quantitative analysis of volatile compounds. cerealsgrains.org The technique is widely used for determining the concentration of specific components in a mixture. For this compound, a known amount of an internal standard can be added to the sample before injection into the GC. By comparing the peak area of the ester to that of the internal standard, its concentration can be accurately determined. cerealsgrains.org The choice of the GC column and temperature program is crucial for achieving good separation of the analyte from other volatile components in the sample. cerealsgrains.orgnih.gov Studies on similar esters demonstrate the utility of GC in analyzing their presence in various samples, including biological cultures and food products. nih.govvfu.cz
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. For this compound (C11H14O2), the theoretical elemental composition can be calculated based on its atomic constituents. nist.gov While specific elemental analysis data for this compound were not found in the search results, this technique remains a standard procedure for the characterization of new or synthesized organic compounds to confirm their empirical formula. chemicalbook.com
Computational Chemistry and Molecular Modeling of Propionic Acid, 3 Ethylphenyl Ester
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a balance between computational cost and accuracy. For Propionic acid, 3-ethylphenyl ester, DFT calculations can reveal detailed information about its structural and electronic characteristics.
A fundamental step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface. These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
Following optimization, vibrational frequency analysis is conducted. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1735–1750 |
| C–O (Ester) | Stretching | 1150–1300 |
| Aromatic C=C | Stretching | 1450–1600 |
| Aromatic C–H | Bending (Out-of-Plane) | 690–900 |
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to denote regions of varying electrostatic potential. Red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
In an MEP map of this compound, a significant negative potential (red) would be observed around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The aromatic ring would show a moderately negative potential. In contrast, the hydrogen atoms of the ethyl and propionyl groups would exhibit a positive potential (blue to green), indicating their relative electron deficiency.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent like water or ethanol).
For this compound, MD simulations can track the rotation around its single bonds, particularly the C-O ester bond and the bond connecting the ethyl group to the phenyl ring. This analysis reveals the preferred conformations of the molecule in solution and the energy barriers between different rotational isomers (rotamers). Such simulations are invaluable for understanding how the molecule's shape and flexibility influence its properties and interactions with biological receptors or other chemical species.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. These models establish a mathematical correlation between calculated molecular descriptors (e.g., topological, electronic, or steric parameters) and an experimentally measured property.
While specific QSPR models developed exclusively for this compound are not widely documented, it can be included in larger datasets to develop models for predicting properties like boiling point, vapor pressure, or retention time in chromatography. Molecular descriptors for the ester, such as its molecular weight, logP (octanol-water partition coefficient), polarizability, and dipole moment, would be calculated and used as input variables in the QSPR regression analysis. The resulting model could then be used to estimate the properties of other, similar ester compounds.
Prediction of Spectroscopic Parameters (e.g., NMR shifts, IR frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules. As mentioned in section 5.1.1, DFT calculations can predict IR frequencies with a reasonable degree of accuracy, helping to assign peaks in an experimental spectrum.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. These calculations predict the ¹H and ¹³C chemical shifts for each unique atom in this compound. By comparing the predicted spectrum to an experimental one, chemists can confirm the molecule's structure and assign specific resonances to the correct atoms.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| Carbonyl C | Ester (C=O) | ~173 |
| Methylene C | Ester (-O-CH₂-) | ~63 |
| Aromatic C | Attached to Ester O | ~150 |
| Aromatic C | Attached to Ethyl | ~145 |
| Aromatic C | Ortho to Ester O | ~121 |
| Aromatic C | Meta to Ester O | ~129 |
| Aromatic C | Para to Ester O | ~120 |
| Aromatic C | Ortho to Ethyl | ~127 |
| Methylene C | Ethyl (-CH₂-CH₃) | ~29 |
| Methyl C | Propionyl (-CH₂-CH₃) | ~9 |
Note: These are approximate values and can vary based on the computational method and solvent effects.
Conclusion and Future Research Directions
Summary of Current Knowledge and Research Gaps
Propionic acid, 3-ethylphenyl ester is recognized as a specialty chemical, primarily utilized as a flavor and fragrance component due to its characteristic aromatic and fruity notes. kdnenzymes.com Its synthesis is typically achieved through Fischer-Speier esterification, a reaction between propionic acid and 3-ethylphenol (B1664133), often catalyzed by a mineral acid like sulfuric acid. mdpi.commdpi.com This method, while established, is an equilibrium-driven process, and achieving high yields can be challenging. riken.jpmasterorganicchemistry.com The current body of scientific literature on this specific ester is sparse, with most information derived from general knowledge of ester chemistry and its applications in the flavor industry. researchgate.netscielo.br
A significant research gap exists regarding the detailed characterization and specific properties of this compound. While its role as a flavor agent is acknowledged, comprehensive studies on its olfactory profile, stability in various food matrices, and potential synergistic effects with other flavor compounds are lacking. Furthermore, there is limited publicly available data on its detailed toxicological profile, metabolic fate, and environmental persistence. The primary research focus for similar flavor esters has been on developing more sustainable and efficient synthesis methods, particularly through biocatalysis. nih.govijsr.net This highlights a clear opportunity to apply modern chemical and analytical techniques to better understand and optimize the production and application of this compound.
Emerging Methodologies in Ester Chemistry Relevant to this compound
The field of ester synthesis is rapidly evolving, moving beyond traditional acid catalysis to embrace greener and more efficient technologies. nih.gov These emerging methodologies hold significant promise for the production of this compound.
Enzymatic Synthesis: Biocatalysis, particularly using immobilized lipases, has become a focal point for producing flavor esters. kdnenzymes.comnih.gov Lipases operate under mild conditions, show high selectivity, and reduce the formation of by-products, leading to purer products that can be labeled as "natural". kdnenzymes.comijsr.net The application of lipases like Candida antarctica lipase (B570770) B (CALB) could offer a sustainable alternative to chemical synthesis, avoiding harsh acids and high temperatures. scielo.brijsr.net
Flow Chemistry: Continuous flow reactors are another key area of innovation. riken.jp Packing a column with a solid acid catalyst, such as sulfonic acid-functionalized silica, allows for the continuous esterification of carboxylic acids and alcohols with short residence times and high yields. oup.comoup.com This method offers excellent scalability, process control, and catalyst reusability, making it highly attractive for industrial production. mdpi.comriken.jp
Microwave and Ultrasound-Assisted Synthesis: Process intensification tools like microwave irradiation and ultrasound have been shown to accelerate esterification reactions. researchgate.net Microwaves can effectively heat polar molecules, increasing molecular friction and collisions, which can enhance enzyme activity and reaction rates. researchgate.net Similarly, ultrasound can improve mass transfer and reaction efficiency. researchgate.net
A comparison of these emerging methodologies with traditional synthesis is presented below:
Interactive Table 1: Comparison of Ester Synthesis Methodologies| Feature | Traditional Acid Catalysis | Enzymatic Synthesis (Lipase) | Flow Chemistry (Solid Acid Catalyst) |
|---|---|---|---|
| Catalyst | Mineral Acids (e.g., H₂SO₄) | Immobilized Lipases | Heterogeneous Solid Acids |
| Conditions | High Temperature | Mild Temperature (30-60°C) | High Temperature (e.g., 110°C) |
| Selectivity | Low to Moderate | High (Regio- and Enantioselective) | Moderate to High |
| Sustainability | Poor (Corrosive, waste) | High (Green, biodegradable) | Good (Catalyst is reusable) |
| Scalability | Established | Moderate to High | High (Continuous process) |
| Product Purity | By-products common | High | High |
Potential for Novel Synthetic Routes and Derivatizations
Beyond improving the existing synthesis of this compound from propionic acid and 3-ethylphenol, there is potential for novel synthetic approaches and the creation of derivative compounds with unique properties.
Alternative Synthetic Routes:
Transesterification: An alternative to direct esterification is lipase-catalyzed transesterification, for example, reacting ethyl propionate (B1217596) with 3-ethylphenol. scielo.br This can sometimes offer better yields or proceed under even milder conditions.
Acid Anhydrides/Chlorides: Reacting propionic anhydride (B1165640) or propionyl chloride with 3-ethylphenol is another classic method that can achieve high conversion but may generate corrosive by-products like HCl. numberanalytics.com
Supercritical Conditions: Research has shown that esterification can be performed under supercritical conditions without a catalyst, potentially increasing reaction rates and selectivity. researchgate.net
Derivatizations: The structure of this compound offers several sites for chemical modification to create analogues with potentially new or enhanced flavor profiles, different physical properties (e.g., volatility, solubility), or even biological activity. nih.govnih.gov
Aromatic Ring Substitution: Electrophilic substitution on the phenyl ring could introduce functional groups (e.g., methoxy, hydroxyl), altering the aroma and polarity of the molecule.
Alkyl Chain Modification: Varying the carboxylic acid used (e.g., using acetic acid or butyric acid instead of propionic acid) would generate a homologous series of esters, each with a distinct scent profile.
Ethyl Group Modification: The ethyl group on the phenol (B47542) could be modified, although this is a more complex transformation. For instance, oxidation followed by other reactions could introduce new functionalities.
Advanced Analytical Techniques for Trace Analysis and Mechanistic Insights
A thorough understanding of this compound requires sophisticated analytical methods, not only for quality control but also for trace analysis in complex matrices and for elucidating reaction mechanisms.
Trace Analysis: In the food and fragrance industry, detecting and quantifying esters at very low concentrations is crucial. inorganicventures.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile compounds like esters. researchgate.net Using high-resolution mass spectrometry (HRMS) can provide accurate mass data for confident identification.
Solid-Phase Microextraction (SPME): SPME coupled with GC-MS is a powerful technique for extracting and concentrating trace volatile compounds from food or environmental samples before analysis.
Mechanistic Insights: Understanding the step-by-step mechanism of synthesis can lead to process optimization. mdpi.comresearchgate.net
In-situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time as a reaction proceeds. numberanalytics.com This data is invaluable for studying reaction kinetics and catalyst behavior.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the most likely mechanism for both chemical and enzymatic catalysis. acs.org This can help explain catalyst selectivity and guide the design of new, more efficient catalysts.
Interactive Table 2: Advanced Analytical Techniques for Ester Analysis
| Technique | Application | Information Gained | Relevance to this compound |
|---|---|---|---|
| GC-MS/MS | Trace Quantification | High sensitivity and selectivity for target compound in complex mixtures. | Quality control, residue analysis in food products. |
| LC-HRMS | Analysis of Derivatives | Accurate mass determination of less volatile derivatives. | Characterization of novel synthesized analogues. |
| SPME-GC-MS | Headspace Analysis | Profile of volatile compounds contributing to aroma. | Identifying the ester's contribution to overall fragrance. |
| In-situ NMR/FTIR | Reaction Monitoring | Real-time concentration data, reaction kinetics. | Optimizing synthesis conditions, studying catalyst efficiency. numberanalytics.com |
| DFT Calculations | Mechanistic Studies | Energy profiles of reaction pathways, transition states. acs.org | Understanding catalyst function and designing new synthetic routes. |
Sustainable Chemistry Aspects in the Production and Degradation of this compound Analogues
Applying the principles of green chemistry to the lifecycle of this compound and its analogues is essential for modern chemical manufacturing. nih.gov This involves considering the sustainability of both the production and the eventual fate of these compounds in the environment.
Sustainable Production:
Renewable Feedstocks: There is growing interest in producing chemical feedstocks from renewable sources. numberanalytics.com For instance, propionic acid can be produced via the fermentation of glycerol, a byproduct of biodiesel production. nih.govbioengineer.org Research into deriving phenols from lignin, a major component of biomass, could provide a renewable source for the 3-ethylphenol precursor. nih.gov
Atom Economy and E-Factor: Synthetic routes should be designed to maximize the incorporation of reactant atoms into the final product (high atom economy) and minimize waste (low E-Factor). Catalytic routes, especially those with recyclable catalysts, are vastly superior to stoichiometric reactions in this regard. mdpi.com
Solvent Selection: Whenever possible, reactions should be conducted in greener solvents or, ideally, under solvent-free conditions, which is often achievable in lipase-mediated synthesis. ijsr.net
Biodegradation: Esters are generally susceptible to hydrolysis, which can be mediated by enzymes like esterases and lipases present in the environment. researchgate.net The aromatic nature of this compound suggests that its ultimate biodegradation would involve microorganisms capable of cleaving the ester bond and subsequently breaking open the aromatic ring. nih.govnih.gov Genera of bacteria such as Pseudomonas and Gordonia are known for their ability to degrade aromatic compounds. nih.govfrontiersin.org Future research could focus on:
Designing for Degradation: Creating analogues that are more readily biodegradable by, for example, avoiding structural features known to cause persistence.
Studying Degradation Pathways: Investigating the specific microbial pathways and enzymes responsible for the breakdown of this ester and its derivatives. This could involve isolating degrading microorganisms from relevant environments and identifying the metabolic intermediates. researchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for preparing propionic acid, 3-ethylphenyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification between 3-ethylphenol and propionic acid under reflux with a dehydrating agent (e.g., concentrated H₂SO₄) . Alternative routes include transesterification using propionic acid esters (e.g., methyl propionate) with 3-ethylphenol under basic conditions. Reaction optimization requires monitoring temperature (typically 60–100°C), stoichiometric ratios (1:1.2 acid-to-phenol), and catalyst loading (0.5–2% H₂SO₄). Purity is enhanced via vacuum distillation or silica gel chromatography .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Solubility : Determined in aqueous buffers (pH 1–12) and organic solvents (e.g., ethanol, hexane) using shake-flask methods. Data from analogous esters suggest low water solubility (<0.1 g/L at 25°C) and high miscibility with polar aprotic solvents .
- Spectroscopy : IR confirms ester carbonyl (C=O) at ~1740 cm⁻¹. NMR (¹H and ¹³C) identifies aromatic protons (δ 6.8–7.4 ppm) and ester methyl/methylene groups (δ 1.2–4.3 ppm) .
- Chromatography : GC-MS with a non-polar column (e.g., DB-5) resolves the compound using retention indices and fragmentation patterns (e.g., m/z 164 for the propionyl fragment) .
Advanced Research Questions
Q. What strategies enable asymmetric synthesis of this compound derivatives with chiral centers?
- Methodological Answer : Asymmetric aldol reactions using chiral catalysts (e.g., Evans oxazolidinones) on α-alkoxy propionic acid ester precursors can introduce stereocenters. For example, (S)-BINOL-derived titanium complexes catalyze enantioselective aldol additions, yielding α-hydroxy-β-methyl esters with >90% ee . Post-synthetic modification (e.g., Mitsunobu reaction) introduces the 3-ethylphenyl group while retaining chirality .
Q. How does this compound interact with biological systems, and what are its metabolic pathways?
- Methodological Answer : In vitro studies using hepatic microsomes (e.g., rat S9 fractions) reveal ester hydrolysis via carboxylesterases to 3-ethylphenol and propionic acid. LC-MS/MS quantifies metabolites, while kinetic assays determine Vmax and Km values . Inhibitor studies (e.g., bis-4-nitrophenyl phosphate) confirm enzyme specificity. In vivo, trace metabolites are detected via derivatization with Bolton-Hunter reagent (3-(4-hydroxyphenyl)propionic acid-N-hydroxysuccinimide ester), enhancing electrochemical detection limits to 0.1 nM .
Q. What advanced analytical techniques resolve structural ambiguities in propionic acid ester derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolves regiochemical conflicts (e.g., para vs. ortho substitution) in crystalline derivatives. Requires slow evaporation from ethyl acetate/hexane mixtures .
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isomers (e.g., 3-ethylphenyl vs. 4-ethylphenyl) via exact mass (Δ < 3 ppm) and isotopic patterns .
- Dynamic NMR : Detects rotational barriers in bulky esters (e.g., hindered aryl groups) by variable-temperature ¹H NMR (e.g., coalescence temperatures for diastereotopic protons) .
Q. How do steric and electronic effects of the 3-ethylphenyl group influence reactivity in ester derivatives?
- Methodological Answer :
- Steric Effects : Bulkier substituents slow nucleophilic acyl substitution (e.g., hydrolysis rates reduced by 40% compared to unsubstituted phenyl esters). Assessed via Hammett plots using σ values for meta-ethyl groups .
- Electronic Effects : Electron-donating ethyl groups enhance ester stability in acidic conditions (t₁/₂ increases from 2 h to 6 h at pH 2) but accelerate base-catalyzed hydrolysis due to increased electron density at the carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
